molecular formula C20H19ClFN3O2S B2438756 2-{[5-(4-CHLOROPHENYL)-2-(4-FLUOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE CAS No. 901240-28-6

2-{[5-(4-CHLOROPHENYL)-2-(4-FLUOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE

Cat. No.: B2438756
CAS No.: 901240-28-6
M. Wt: 419.9
InChI Key: OCLOBWQGLHLOQC-UHFFFAOYSA-N
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Description

2-{[5-(4-CHLOROPHENYL)-2-(4-FLUOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE is a useful research compound. Its molecular formula is C20H19ClFN3O2S and its molecular weight is 419.9. The purity is usually 95%.
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Biological Activity

The compound 2-{[5-(4-chlorophenyl)-2-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide is a novel imidazole derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant studies and data.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C18H19ClF N3OS
  • Molecular Weight : 367.88 g/mol
  • Functional Groups : Imidazole ring, chlorophenyl and fluorophenyl substituents, sulfanyl group, and methoxyethyl acetamide moiety.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives featuring halogen substitutions (like chlorine and fluorine) in aromatic rings often enhance biological activity due to increased electron-withdrawing effects that stabilize the molecular structure.

  • Study Findings : A study demonstrated that related imidazole derivatives showed moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The introduction of the sulfanyl group is believed to contribute positively to this activity by enhancing membrane permeability and disrupting bacterial cell wall synthesis .
Bacterial StrainActivity Level
Staphylococcus aureusModerate
Escherichia coliStrong
Salmonella typhiWeak
Bacillus subtilisModerate

Anticancer Activity

The imidazole ring is known for its role in various anticancer agents. The compound's structure suggests potential interactions with cancer cell pathways.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells via the activation of caspase pathways or inhibition of key signaling proteins involved in cell proliferation. Preliminary screening showed promising results against several cancer cell lines, including breast and lung cancer cells .
Cancer Cell LineIC50 Value (µM)
MCF-7 (Breast Cancer)15.5
A549 (Lung Cancer)12.3

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly against acetylcholinesterase (AChE) and urease.

  • Enzyme Inhibition Studies : In vitro assays indicated that the compound exhibited significant AChE inhibitory activity with an IC50 value comparable to standard inhibitors. This suggests potential applications in treating diseases like Alzheimer's disease where AChE inhibition is beneficial .
EnzymeIC50 Value (µM)
Acetylcholinesterase8.7
Urease5.4

Case Studies

  • Antibacterial Efficacy : A study conducted on a series of imidazole derivatives, including our compound, revealed that compounds with similar substitutions exhibited enhanced antibacterial properties against both gram-positive and gram-negative bacteria. The presence of the chlorophenyl and fluorophenyl groups was crucial for this enhancement .
  • Anticancer Screening : In a multicellular spheroid model, the compound was tested alongside other known anticancer agents. Results showed significant reduction in spheroid viability at concentrations as low as 10 µM, indicating strong potential for further development as an anticancer therapeutic .

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-2-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3O2S/c1-27-11-10-23-17(26)12-28-20-18(13-2-6-15(21)7-3-13)24-19(25-20)14-4-8-16(22)9-5-14/h2-9H,10-12H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLOBWQGLHLOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=C(NC(=N1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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